molecular formula C10H17NO3 B14866181 Ethyl 3-(4-oxopiperidin-3-yl)propanoate

Ethyl 3-(4-oxopiperidin-3-yl)propanoate

Cat. No.: B14866181
M. Wt: 199.25 g/mol
InChI Key: BPFPAEZNVOYZKD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxopiperidin-3-yl)propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-oxopiperidin-3-yl group. The 4-oxopiperidin moiety comprises a six-membered piperidine ring with a ketone functional group at the 4-position. This structural motif is significant in medicinal chemistry, as piperidine derivatives are frequently employed in drug discovery due to their bioavailability and ability to interact with biological targets . While direct data on this compound are absent in the provided evidence, its synthesis can be inferred from analogous methods. For example, similar compounds like ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate are synthesized via alkylation or acylation reactions involving piperidine precursors and ester derivatives . Potential applications of this compound include its use as an intermediate in pharmaceuticals, agrochemicals, or bioactive molecules, given the prevalence of piperidine scaffolds in these domains .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 3-(4-oxopiperidin-3-yl)propanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12/h8,11H,2-7H2,1H3

InChI Key

BPFPAEZNVOYZKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CNCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-oxopiperidin-3-yl)propanoate typically involves the reaction of piperidine derivatives with ethyl acrylate under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at elevated temperatures, typically between 120-160°C, for 16-20 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxopiperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Ethyl 3-(4-oxopiperidin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional groups among Ethyl 3-(4-oxopiperidin-3-yl)propanoate and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Findings References
Ethyl 3-(methylthio)propanoate Methylthio (-SMe) group C₆H₁₀O₂S Aroma compound in pineapple pulp/core; high odor activity value
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl group C₁₁H₁₁NO₅ Laboratory chemical; no specific pharmacological data
Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate Cyclopropyl, 4-fluorobenzyl groups C₁₆H₁₈FNO₃ Synthetic intermediate for triazolopyrimidinone derivatives
Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate Benzylpiperidin group C₁₇H₂₃NO₃ Pharmaceutical intermediate (structure similar to CNS-targeting agents)
Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate Chloropyridinylamino group C₁₀H₁₁ClN₂O₃ Anticancer agent targeting AIMP2-DX2
This compound 4-Oxopiperidin-3-yl group C₁₀H₁₅NO₃ (inferred) Hypothesized use in drug discovery or agrochemicals (based on piperidine core)

Physicochemical Properties

  • Lipophilicity (LogP): Piperidine derivatives generally exhibit moderate lipophilicity (e.g., XLogP3 = 3.1 for a chromenyl-propanoate analog ). This compound is expected to have a LogP ~2.5–3.5, enhancing membrane permeability.
  • Molecular Weight: Estimated ~209.23 g/mol (C₁₀H₁₅NO₃), comparable to other bioactive esters (e.g., Ethyl 3-(methylthio)propanoate: 146.21 g/mol ).
  • Solubility : The ketone and ester groups may improve aqueous solubility relative to purely aromatic analogs.

Pharmacological and Functional Activities

  • Aroma Compounds: Ethyl 3-(methylthio)propanoate contributes significantly to pineapple aroma (odor activity value = 42.67–91.21 µg·kg⁻¹ in core/pulp) .
  • Anticancer Agents: Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate induces apoptosis in cancer cells by inhibiting AIMP2-DX2 .
  • Agrochemical Intermediates: Ethyl 3-(isopropylamino)propanoate is used in synthesizing Benfuracarb, a carbamate insecticide .
  • Piperidine Derivatives: Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate may serve as a precursor for neuroactive compounds due to its piperidine core .

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